N-(4-chloro-3-fluorophenyl)methanesulfonamide
CAS No.:
Cat. No.: VC17641595
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClFNO2S |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | N-(4-chloro-3-fluorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
| Standard InChI Key | HPDOPPFIYUGBGD-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Chloro-3-fluorophenyl)methanesulfonamide is defined by its molecular formula C₇H₇ClFNO₂S and systematic IUPAC name N-(4-chloro-3-fluorophenyl)methanesulfonamide. The compound’s structure features a methanesulfonamide group (-SO₂NH₂) bonded to a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position (Fig. 1).
Molecular Descriptors
The compound’s canonical SMILES string is CS(=O)(=O)Nc1ccc(Cl)c(F)c1, which encodes its connectivity and stereochemistry. Its InChIKey (HPDOPPFIYUGBGD-UHFFFAOYSA-N) provides a unique identifier for database searches.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClFNO₂S |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | N-(4-chloro-3-fluorophenyl)methanesulfonamide |
| SMILES | CS(=O)(=O)Nc1ccc(Cl)c(F)c1 |
| InChIKey | HPDOPPFIYUGBGD-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
The synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide typically follows a two-step protocol involving aromatic substitution and sulfonamide formation.
Reaction Pathway
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Starting Materials:
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4-Chloro-3-fluoroaniline (C₆H₅ClFN) serves as the primary aromatic amine.
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Methanesulfonyl chloride (CH₃SO₂Cl) acts as the sulfonating agent.
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Mechanism:
The amine group of 4-chloro-3-fluoroaniline undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The base neutralizes HCl byproducts, driving the reaction to completion.
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Purification:
Crude product is purified via recrystallization from ethanol or chromatography, yielding a white crystalline solid.
Table 2: Typical Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–5°C (initial), then ambient |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (estimated) |
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).
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NMR:
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¹H NMR: A singlet for the methyl group (δ 3.1–3.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).
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¹³C NMR: Methanesulfonamide carbon (δ 42–45 ppm), aromatic carbons (δ 115–140 ppm).
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Industrial and Pharmaceutical Applications
Drug Development
The compound’s sulfonamide core is a privileged structure in medicinal chemistry. Recent patents highlight its utility as an intermediate in kinase inhibitors (e.g., quinazoline derivatives for oncology) .
Agrochemical Uses
Chloro-fluoroaryl sulfonamides are explored as herbicides due to their ability to disrupt plant acetolactate synthase (ALS). Field trials of analogs show 90% weed suppression at 50 g/ha.
Future Research Directions
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Biological Screening: Systematic evaluation against bacterial, fungal, and viral targets.
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Structure-Activity Relationships (SAR): Modifying the sulfonamide moiety or halogen substituents to enhance potency.
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Toxicology Studies: Acute and chronic toxicity profiling in model organisms.
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Formulation Development: Amorphous solid dispersions or co-crystals to improve bioavailability .
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